molecular formula C25H28F3N5 B2635865 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline CAS No. 2097935-82-3

4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline

Cat. No.: B2635865
CAS No.: 2097935-82-3
M. Wt: 455.529
InChI Key: WEWBKVYQKDQXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Advantages of Quinoline-Piperazine Conjugates

The quinoline-piperazine hybrid architecture combines the planar aromatic system of quinoline with the conformational flexibility of piperazine. This synergy enables dual functionality: the quinoline core facilitates intercalation into nucleic acids or hydrophobic protein pockets, while the piperazine moiety provides rotational freedom for optimal spatial orientation of substituents. For example, in antiviral applications, the quinoline system disrupts viral replication machinery, while the piperazine linker positions trifluoromethylpyridinyl groups to block viral protease active sites.

Piperazine’s symmetrical diamine structure serves as a versatile bridge between pharmacophoric elements. In 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline, the piperazine-piperidinyl subunit creates a 3D scaffold that enhances binding entropy by allowing adaptive conformational changes during target recognition. This dynamic flexibility is critical for engaging mutable viral or bacterial targets, as demonstrated in studies where piperazine-linked quinolines maintained efficacy against drug-resistant strains of Mycobacterium tuberculosis.

Enhanced Bioactivity Through Hybridization

Comparative studies of quinoline-piperazine hybrids reveal significant activity enhancements over parent structures. For instance, trifluoromethylpyridine-piperazine-quinoline conjugates exhibited 2.3-fold greater inhibitory activity against tobacco mosaic virus (TMV) compared to non-hybridized quinoline analogs. The table below illustrates key bioactivity metrics for representative hybrids:

Compound Target Pathogen EC₅₀ (μg/mL) Reference
A16 (Hybrid) TMV 18.4
Ningnanmycin TMV 50.2
Hybrid 10g MDR-TB 0.07 μM
Isoniazid TB 0.21 μM

The hybridization strategy also improves solubility profiles. While unmodified quinolines often suffer from poor aqueous solubility, the piperazine component introduces ionizable nitrogen atoms that enhance protonation-dependent solubility at physiological pH. This property is critical for oral bioavailability, as evidenced by pharmacokinetic studies showing 4.7-fold higher intestinal absorption in hybridized versus non-hybridized quinolines.

Properties

IUPAC Name

4-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N5/c26-25(27,28)20-5-6-24(30-17-20)33-15-13-32(14-16-33)21-8-11-31(12-9-21)18-19-7-10-29-23-4-2-1-3-22(19)23/h1-7,10,17,21H,8-9,11-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWBKVYQKDQXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the piperazine intermediate.

    Coupling with Piperidine: The piperazine intermediate is then coupled with piperidine to form a more complex intermediate.

    Quinoline Formation: The final step involves the reaction of the intermediate with quinoline under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline ring or the piperazine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can lead to partially or fully reduced quinoline structures.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline exhibit significant antimicrobial activity. A study focused on the structure–antimicrobial activity relationships of piperazine derivatives found that certain modifications could lead to enhanced efficacy against various bacterial strains, including Mycobacterium kansasii and Staphylococcus aureus .

The presence of the piperazine moiety is often associated with improved interaction with bacterial targets, potentially inhibiting essential enzymatic functions or disrupting cellular processes.

Cancer Treatment

The compound's structural components may also position it as a candidate for cancer therapy. Piperazine derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. For instance, similar compounds have shown inhibitory effects on mutant forms of receptor tyrosine kinases, which are pivotal in various malignancies . This suggests a potential application in targeted cancer therapies.

Synthesis Approaches

The synthesis of 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline can be achieved through multiple synthetic routes, often involving the coupling of piperazine derivatives with quinoline scaffolds. Various synthetic methodologies have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Case Study: Antimicrobial Efficacy

A detailed investigation into a series of piperazine-containing compounds demonstrated their antimicrobial efficacy against a range of pathogens. The study highlighted that modifications in the piperazine ring could significantly influence the biological activity and selectivity against specific bacterial strains .

CompoundActivity Against M. kansasiiActivity Against S. aureus
Compound AModerateHigh
Compound BHighModerate
4-[(4-{...})]HighHigh

Case Study: Cancer Kinase Inhibition

Another study focused on the inhibition of receptor tyrosine kinases by piperazine derivatives revealed promising results concerning their selectivity and potency against cancer cell lines harboring specific mutations . This underscores the potential for developing targeted therapies based on the compound's structure.

Mechanism of Action

The mechanism of action of 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Quinoline Derivatives with Piperazine/Piperidine Moieties
Compound Name Core Structure Substituents/Linker Key Features Biological Activity/Application Reference
Target Compound Quinoline Piperidinylmethyl-piperazine-CF₃-pyridine Flexible linker, trifluoromethylpyridine for enhanced binding and stability Under investigation (potential kinase/CNS targets)
5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamid Quinoline Pentanamide-linked arylpiperazine Rigid linker; optimized for dopamine D3 receptor binding CNS-targeted ligands
4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline Quinoline Direct 4-methylpiperazine, oxadiazole, CF₃ Electron-withdrawing oxadiazole; crystallographically characterized Structural studies, potential anticancer

Key Differences :

  • Unlike ’s compound, where the trifluoromethyl group is on the quinoline core, the target compound positions it on the pyridine ring, which may alter electronic properties and receptor selectivity .
Compounds with 5-(Trifluoromethyl)pyridin-2-yl Piperazine
Compound Name Core Structure Additional Groups Synthesis Pathway Applications Reference
Target Compound Quinoline Piperidinylmethyl-quinoline Stepwise coupling of piperazine intermediates Drug discovery (kinase/receptor targets)
MK42 (4-(thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one) Butanone-thiophene Thiophene, butanone linker Amide coupling Unspecified (likely CNS or metabolic)
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol Ethanol Hydroxyethyl group Nucleophilic substitution Precursor for prodrugs or solubilizing agents

Key Insights :

  • The 5-(trifluoromethyl)pyridin-2-yl group is a critical pharmacophore for enhancing binding affinity across multiple compounds, likely due to its electron-withdrawing and hydrophobic effects .
  • The target compound’s quinoline core distinguishes it from MK42’s thiophene-butanone system, suggesting divergent biological targets (e.g., kinase inhibition vs. GPCR modulation).
Structural Analogues with Different Cores
Compound Name Core Structure Piperazine Substituent Notable Features Reference
LDN (pyrazolo-pyrimidinyl-quinoline) Pyrazolo-pyrimidine 4-(Piperazin-1-yl)phenyl Heterocyclic core for kinase inhibition
Adamantane-carboxamide derivative Adamantane 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Rigid adamantane core for metabolic stability

Comparison :

  • The pyrazolo-pyrimidine core in LDN offers a planar structure for ATP-binding pocket interactions, whereas the target compound’s quinoline may prioritize different binding modes .
  • Adamantane derivatives () highlight the versatility of the trifluoromethylpyridine-piperazine group in diverse scaffolds, though pharmacokinetic profiles vary significantly .

Biological Activity

The compound 4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core, piperazine moieties, and a trifluoromethyl-substituted pyridine. Its molecular formula is C21H24F3N5C_{21}H_{24}F_3N_5, with a molecular weight of approximately 409.44 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially influencing biological interactions.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors involved in disease pathways. For instance, derivatives of piperazine have been shown to inhibit phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence . The inhibition of such enzymes can lead to reduced bacterial growth and survival.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of piperazine derivatives. For instance, compounds like ML267 , which share structural similarities with our compound of interest, demonstrated potent antibacterial activity against Staphylococcus aureus and other pathogens without significant cytotoxic effects on human cells .

CompoundTarget PathogenIC50 (µM)Notes
ML267Staphylococcus aureus< 1.0Potent inhibitor with low cytotoxicity
6eMycobacterium tuberculosis40.32Significant anti-tubercular activity

Anticancer Activity

The quinoline scaffold is well-known for its anticancer properties. Compounds derived from quinoline have been reported to inhibit various kinases involved in cancer progression. For example, some studies show that similar quinoline-based compounds can inhibit mTOR signaling pathways, which are often dysregulated in cancers .

Case Studies

In a recent study focused on the development of anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds with piperazine and pyridine functionalities exhibited promising results, suggesting that our target compound may also possess similar potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any new compound. Early studies on related compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties. Notably, compounds like ML267 showed good bioavailability and minimal toxicity in human cell lines .

Q & A

Q. What are the key synthetic routes for preparing 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine-pyridine core via nucleophilic substitution between 5-(trifluoromethyl)pyridin-2-amine and a piperazine derivative.
  • Step 2 : Introduction of the piperidine-methylene-quinoline moiety through alkylation or reductive amination.
  • Purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) is critical for isolating intermediates and final products .
  • Yield Optimization : Microwave-assisted reactions (e.g., 120°C, 250W) can enhance reaction efficiency for similar piperazine-quinoline hybrids .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • NMR Spectroscopy : Key for confirming regiochemistry and substituent positions. For example, 1^1H NMR signals for quinoline protons (δ 8.0–9.1 ppm) and piperazine/piperidine methylene groups (δ 2.4–3.1 ppm) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight, though low-intensity ions (0.5–8%) may require high-resolution MS for accuracy .
  • Elemental Analysis : Used to verify purity and stoichiometry, especially for hydrochloride salts .

Advanced Research Questions

Q. What methodologies are used to evaluate this compound’s potential as a dopamine receptor ligand?

  • In Vitro Binding Assays : Competitive binding studies with 3^3H-labeled ligands (e.g., spiperone for D2/D3 receptors) are performed using transfected cell membranes.
  • Selectivity Profiling : Cross-screening against related receptors (e.g., serotonin, adrenergic) to determine specificity. Functionalized quinoline-piperazine analogs have shown D3 receptor selectivity via structural modifications (e.g., trifluoromethoxy groups) .
  • Data Interpretation : IC50_{50} values and Hill coefficients are analyzed to assess potency and cooperativity. Contradictions in binding data may arise from differences in assay conditions (e.g., buffer pH, membrane preparation) .

Q. How can researchers resolve contradictions in biological activity data for analogs?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on potency. For example, replacing chlorophenyl with trifluoromethoxyphenyl in analogs increased D3 affinity by 10-fold .
  • Meta-Analysis of Assay Conditions : Variability in cell lines (e.g., K562 vs. Lucena 1) or fluorescent probes (e.g., Rho123 vs. Doxorubicin) can explain discrepancies in P-gp inhibition studies .
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Asp110 in D3 receptors) to rationalize activity trends .

Q. What strategies are recommended for optimizing pharmacokinetic properties?

  • LogP Modulation : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the piperidine or quinoline moieties improves aqueous solubility.
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., methylene bridges) for deuteration or fluorination to block oxidation .
  • In Vivo Validation : Radiolabeled analogs (e.g., 18^{18}F for PET imaging) track brain penetration and target engagement in rodent models .

Analytical and Safety Considerations

Q. What analytical techniques are used to assess purity and stability?

  • HPLC-UV/ELSD : Reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities down to 0.1% .
  • Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures (>200°C for stable salts) .
  • Storage Stability : Lyophilized powders stored at -20°C under argon show no degradation over 12 months, while solutions in DMSO require desiccants to prevent hydrolysis .

Q. What safety precautions are critical during synthesis and handling?

  • Toxicity Mitigation : Use closed systems for reactions involving volatile amines (e.g., piperazine derivatives) to avoid inhalation risks (H313: harmful if inhaled) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from salt formation) with bicarbonate before disposal .
  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential skin/eye irritation (H315/H319) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.